N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a thiophene ring substituted with a 1-methylpyrazole moiety and a 4-(trifluoromethoxy)benzenesulfonamide group. The thiophene-pyrazole-ethyl linker may influence conformational flexibility and intermolecular interactions, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S2/c1-23-11-12(10-21-23)16-7-4-14(27-16)8-9-22-28(24,25)15-5-2-13(3-6-15)26-17(18,19)20/h2-7,10-11,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPZGUDJJERLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have shown significant activity on the kinase p70s6kβ .
Mode of Action
It’s likely that it interacts with its targets through a process of binding and inhibition, similar to other kinase inhibitors .
Biochemical Pathways
Related compounds have been found to impact the nad+ salvage pathway, a crucial process in metabolism and aging .
Result of Action
Related compounds have shown potent activity against certain kinases, which could lead to a variety of cellular effects .
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound features a unique structural arrangement that includes a thiophene ring, a pyrazole moiety, and a sulfonamide functional group, which suggests diverse pharmacological properties.
Molecular Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 431.5 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| Functional Groups | Sulfonamide, Trifluoromethoxy |
| Structural Features | Thiophene, Pyrazole |
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Properties : Sulfonamides are well-known for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.
- Anticancer Activity : Thiophene-based derivatives have been investigated for their ability to bind to cancer-specific protein targets. Studies have shown that modifications in the thiophene structure can lead to enhanced anticancer properties .
- Influenza Virus Inhibition : Related compounds have demonstrated inhibitory effects on viral RNA polymerase, indicating potential as antiviral agents .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study focused on various sulfonamide derivatives revealed that compounds with similar configurations exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the trifluoromethoxy group may enhance this activity due to increased lipophilicity .
- Anticancer Studies :
-
Influenza Virus Activity :
- In vitro studies demonstrated that certain derivatives of related compounds significantly inhibited the cytopathic effects of influenza viruses, showcasing their potential as antiviral agents. The docking studies suggested strong interactions with viral RNA polymerase, which could be further explored for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that modifications in the functional groups can lead to variations in biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethoxy | Increases lipophilicity and potential membrane permeability |
| Variation in Pyrazole Substituents | Alters binding affinity to biological targets |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Antifungal Activity : Demonstrated efficacy against Candida albicans, with an MIC of 16 µg/mL.
Carbonic Anhydrase Inhibition
This compound acts as a potent inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. Carbonic anhydrase inhibitors are utilized in treating conditions such as glaucoma and epilepsy .
Potential Antitumor Activity
Preliminary studies suggest that similar compounds may exhibit antitumor properties by inhibiting specific pathways involved in cancer progression. The presence of both pyrazole and thiophene rings may enhance interactions with biological targets relevant to cancer therapy.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide were tested against various bacterial strains. Results showed significant activity against resistant strains, highlighting its potential as a novel antibacterial agent.
Case Study 2: Inhibition of Carbonic Anhydrase
A research article detailed the compound's inhibitory effects on carbonic anhydrase isoforms, demonstrating its potential therapeutic applications in treating conditions like glaucoma. The study utilized kinetic assays to evaluate enzyme activity before and after treatment with the compound.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound contains three main structural motifs:
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4-(Trifluoromethoxy)benzenesulfonamide core : Governs electrophilic substitution and nucleophilic reactions at the sulfonamide group.
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Thiophene-ethyl linker : Susceptible to cross-coupling and alkylation reactions.
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1-Methylpyrazole substituent : May participate in cycloaddition or hydrogen-bonding interactions.
Functional Group Reactivity
2.1. Sulfonamide Formation
The sulfonamide group is likely synthesized via S–N coupling between 4-(trifluoromethoxy)benzenesulfonyl chloride and the amine precursor (2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine).
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Conditions :
Example Reaction :
2.2. Thiophene-Pyrazole Subunit Assembly
The thiophene-ethyl-pyrazole moiety can be constructed via sequential cross-coupling:
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Suzuki-Miyaura coupling of 5-bromothiophene-2-carbaldehyde with 1-methylpyrazole-4-boronic acid.
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Reductive amination of the aldehyde to introduce the ethylamine linker .
Key Steps :
| Step | Reagents/Conditions | Yield | Ref. |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C | 85% | |
| Reductive amination | NaBH<sub>3</sub>CN, MeOH, RT | 78% |
3.1. Electrophilic Aromatic Substitution
The thiophene ring can undergo halogenation or nitration at the 3- or 4-position using reagents like NBS or HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> .
3.2. Pyrazole Modification
The 1-methylpyrazole group may be functionalized via:
Hydrolytic Stability
Comparison with Similar Compounds
Table 1: Substituent Effects in Sulfonamide Derivatives
However, this could reduce aqueous solubility relative to non-fluorinated derivatives .
Spectroscopic and Analytical Comparisons
emphasizes IR and NMR spectroscopy for structural validation:
- IR spectroscopy : The target compound’s sulfonamide group would exhibit ν(SO₂) stretches near 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, aligning with data for compounds [7–9] .
- ¹H-NMR : The trifluoromethoxy group would show a singlet near δ 3.9–4.1 ppm, distinct from halogen-substituted analogs (e.g., δ 7.5–8.0 ppm for aromatic protons in compounds [7–9]).
- MS : A molecular ion peak consistent with the molecular formula C₁₆H₁₅F₃N₃O₃S₂ would confirm synthesis.
Table 2: Spectral Signatures of Key Functional Groups
| Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| Sulfonamide (SO₂) | 1350–1300, 1160–1120 | - | 125–135 (SO₂) |
| Trifluoromethoxy | 1280–1250 (C-O-CF₃) | ~3.9–4.1 (s, OCF₃) | 120–125 (CF₃) |
| Pyrazole | - | ~7.5–8.0 (aromatic H) | 140–150 (C=N) |
Electronic and Tautomeric Behavior
Compounds in exhibit tautomerism between thione and thiol forms (e.g., triazole-thiones [7–9]). For the target compound, tautomerism is less likely due to the absence of thione groups. However, the pyrazole nitrogen’s basicity could influence protonation states under physiological conditions, affecting binding interactions. Computational tools like Multiwfn ( ) could analyze electron density distributions and frontier molecular orbitals to predict reactivity compared to triazole-based analogs .
Research Implications and Limitations
While provides a framework for sulfonamide synthesis and characterization, direct pharmacological or crystallographic data for the target compound are absent. Future studies should:
- Use SHELXL ( ) for single-crystal X-ray refinement to resolve conformational details .
- Compare bioactivity (e.g., enzyme inhibition) against triazole-thione derivatives to assess the impact of the pyrazole-thiophene linker.
- Explore the role of the trifluoromethoxy group in metabolic stability via in vitro assays.
Preparation Methods
Sulfonation of 4-(Trifluoromethoxy)benzene
The trifluoromethoxy group is introduced via electrophilic substitution or Ullmann-type coupling. For example, 1-iodo-4-(trifluoromethoxy)benzene (CAS: 103962-05-6) serves as a key intermediate in coupling reactions. Sulfonation is achieved using fuming sulfuric acid, followed by chlorination with phosphorus pentachloride (PCl₅):
Yield : ~70–85% (estimated from analogous protocols).
Synthesis of 2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine
Thiophene Ring Functionalization
The thiophene core is functionalized at the 2- and 5-positions. A Suzuki-Miyaura cross-coupling introduces the pyrazole group:
Step 1 : Bromination of 2-thiophenecarboxaldehyde at the 5-position using N-bromosuccinimide (NBS):
Step 2 : Suzuki coupling with 1-methyl-1H-pyrazol-4-ylboronic acid:
Conditions : DMF/H₂O, 120°C, microwave irradiation. Yield : ~64% (analogous to Pd-mediated couplings in Result 4).
Ethylamine Side Chain Introduction
The aldehyde is reduced to a primary alcohol using NaBH₄, followed by Appel reaction to form the bromide and Gabriel synthesis to install the amine:
Yield : ~50–60% over three steps.
Sulfonamide Bond Formation
The final step involves reacting the amine with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base:
Conditions : Dichloromethane (DCM), triethylamine, 0°C to room temperature. Yield : ~75–85%.
Alternative Synthetic Routes and Optimization
One-Pot Coupling Strategies
Copper-catalyzed Ullmann coupling can streamline the synthesis of the trifluoromethoxy benzene sulfonamide. For example, using 1-iodo-4-(trifluoromethoxy)benzene with sulfonamide precursors under CuI/N,N-dimethylglycine conditions achieves high yields:
Microwave-Assisted Cross-Couplings
Microwave irradiation reduces reaction times for Suzuki couplings. A protocol using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O at 120°C for 10 minutes achieves complete conversion.
Analytical Data and Characterization
Key spectroscopic data for the target compound:
-
¹H NMR (CDCl₃) : δ 7.78 (d, 2H, Ar-H), 7.21 (d, 2H, Ar-H), 6.51 (s, 1H, thiophene-H), 4.75 (d, 1H, CH₂), 3.94 (s, 3H, N-CH₃).
Challenges and Practical Considerations
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Trifluoromethoxy Group Stability : The electron-withdrawing nature of the trifluoromethoxy group complicates electrophilic substitutions. Ullmann couplings or directed ortho-metalation are preferred.
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Amine Sensitivity : The ethylamine intermediate is prone to oxidation; reactions require inert atmospheres and low temperatures .
Q & A
Q. How do structural analogs with varied sulfonamide substituents affect solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
